molecular formula C19H17Cl2N5O3S2 B13372628 6-[5-(2,4-Dichlorophenyl)-2-furyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[5-(2,4-Dichlorophenyl)-2-furyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13372628
M. Wt: 498.4 g/mol
InChI Key: NEJXEMOEIOUAFX-UHFFFAOYSA-N
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Description

6-[5-(2,4-Dichlorophenyl)-2-furyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound with a molecular formula of C19H17Cl2N5O3S2 This compound is characterized by its unique structure, which includes a dichlorophenyl group, a furyl group, a piperidinyl group, and a triazolo-thiadiazole core

Preparation Methods

The synthesis of 6-[5-(2,4-Dichlorophenyl)-2-furyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps, including the formation of the triazolo-thiadiazole core and the subsequent attachment of the dichlorophenyl, furyl, and piperidinyl groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as dichlorobenzene, furfural, piperidine, and various sulfur and nitrogen-containing compounds. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The furyl and piperidinyl groups can be oxidized under appropriate conditions.

    Reduction: The dichlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in the study of biological pathways and mechanisms.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific molecular targets.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 6-[5-(2,4-Dichlorophenyl)-2-furyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The triazolo-thiadiazole core is known to interact with various biological targets, potentially leading to a range of effects depending on the specific structure and functional groups attached.

Comparison with Similar Compounds

Similar compounds to 6-[5-(2,4-Dichlorophenyl)-2-furyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolo-thiadiazole derivatives with different substituents These compounds may share some chemical and biological properties but can differ significantly in their specific activities and applications

Properties

Molecular Formula

C19H17Cl2N5O3S2

Molecular Weight

498.4 g/mol

IUPAC Name

6-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H17Cl2N5O3S2/c1-31(27,28)25-8-2-3-11(10-25)17-22-23-19-26(17)24-18(30-19)16-7-6-15(29-16)13-5-4-12(20)9-14(13)21/h4-7,9,11H,2-3,8,10H2,1H3

InChI Key

NEJXEMOEIOUAFX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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